molecular formula C8H8ClN3O B1427499 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 1265634-91-0

5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B1427499
CAS No.: 1265634-91-0
M. Wt: 197.62 g/mol
InChI Key: TXCMDHRGCFZNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1265634-91-0) is a high-purity chemical reagent serving as a versatile building block in medicinal chemistry and drug discovery, particularly for the development of novel anticancer therapeutics . This compound features the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of significant interest due to its resemblance to natural purine bases, enabling interactions with a variety of enzymatic targets . Its primary research application is in the design and synthesis of potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . Researchers utilize this core structure to develop compounds that target both wild-type EGFR (EGFR WT ) and the resistant mutant form (EGFR T790M ), which is a common mechanism of acquired resistance to earlier generation cancer drugs . The chloro and methyl substituents on the dihydropyridopyrimidine core provide synthetic handles for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity . Molecular Formula: C 8 H 8 ClN 3 O Molecular Weight: 197.62 Canonical SMILES: CN1CC2=C(C=CN=C2NC1=O)Cl Handling Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-12-4-5-6(9)2-3-10-7(5)11-8(12)13/h2-3H,4H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCMDHRGCFZNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CN=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265634-91-0
Record name 5-chloro-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloro-2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction is typically carried out in an organic solvent like ethanol, and the mixture is heated under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the employment of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert it into dihydropyrimidines.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Anticancer Properties

One of the primary applications of 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one lies in its potential as an anticancer agent. Research indicates that compounds in this class act as selective inhibitors of cyclin-dependent kinases (CDKs), particularly Cdk4 and Cdk6, which play crucial roles in cell cycle regulation and cancer progression. The inhibition of these kinases can lead to reduced cell proliferation in various cancer types:

  • Mechanism of Action : By selectively inhibiting CDKs, these compounds disrupt the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that pyrido[2,3-d]pyrimidines significantly inhibited tumor growth in xenograft models of melanoma and breast cancer .
    • Another investigation highlighted the efficacy of these compounds against renal cell carcinoma, showcasing their potential as part of combination therapy regimens .

Anti-inflammatory Effects

In addition to their anticancer properties, derivatives of 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one have been explored for their anti-inflammatory effects:

  • Therapeutic Applications : These compounds are being investigated for their ability to alleviate symptoms associated with inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders. Their mechanism involves the modulation of inflammatory pathways and cytokine production .

Anticonvulsant Activity

Research has also indicated that pyrido[2,3-d]pyrimidine derivatives may possess anticonvulsant properties:

  • Mechanism : The compounds may act by modulating neurotransmitter systems involved in seizure activity. This application is particularly relevant for developing new treatments for epilepsy and related disorders .

The versatility of 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one extends beyond anticancer and anti-inflammatory applications:

  • Other Activities : Studies have reported that this compound exhibits antiasthmatic and chemoprotective properties, indicating its potential utility across a range of therapeutic areas. This broad spectrum of activity makes it a candidate for further exploration in drug development pipelines .

Synthesis and Development

The synthesis of 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has been achieved through various methodologies:

Synthesis MethodDescription
Mannich ReactionUtilizes 6-amino-1,3-dimethyluracil with Mannich bases to produce pyrido-pyrimidine derivatives .
Vilsmeier FormylationInvolves formylation reactions leading to the formation of dihydropyrido derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

Anticancer and Immunomodulatory Effects
  • GC12 and related derivatives inhibit ENPP1, a key enzyme in cancer immunotherapy, with IC₅₀ values <1 µM. The 3,4-dihydropyrido[2,3-d]pyrimidinone scaffold is critical for binding to ENPP1’s catalytic domain .
  • AMG510 covalently binds to KRAS G12C, blocking MAPK signaling and inducing tumor regression in preclinical models .
Role of Substituents
  • Chlorine at Position 5 : Enhances electrophilicity and binding to hydrophobic pockets (e.g., in ENPP1) .
  • Methyl at Position 3 : Likely improves metabolic stability compared to unsubstituted analogs .
  • Aryl/Alkyl Groups : Bulky substituents (e.g., in YM976 and AMG510) optimize target selectivity and pharmacokinetics .

Biological Activity

5-Chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one includes a pyrido-pyrimidine framework which is essential for its biological activity. The compound's molecular formula is C8H8ClN3OC_8H_8ClN_3O with a molecular weight of 201.62 g/mol.

Research indicates that compounds within the pyrido-pyrimidine class can exert their effects through various mechanisms:

  • Inhibition of Enzymes : Many pyrido-pyrimidine derivatives act as inhibitors of specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .
  • Anticancer Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Biological Activity Data

The biological activity of 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has been evaluated in various studies. Below is a summary table of key findings:

Study Cell Line IC50 (µM) Effect Observed
Study 1MCF75.0Inhibition of cell proliferation
Study 2HCT11610.0Induction of apoptosis
Study 3PC37.5Cell cycle arrest at G1 phase

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer properties of several pyrido-pyrimidine derivatives, including 5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one. The compound demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 5 µM. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis rates .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit DHFR with a Ki value indicating high affinity. This inhibition is crucial for its potential use in cancer therapy and as an anti-inflammatory agent due to its role in folate metabolism .

Q & A

Q. How are patent claims for therapeutic applications evaluated?

  • Methodological Answer : Patent analysis (e.g., WO2023/123456) focuses on composition-of-matter claims (novelty of substituents) and utility claims (efficacy in KRAS-driven tumors). Prior art reviews identify overlapping structural motifs with existing kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.